

Spectroscopic Data of (3-fluoropyrid-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-fluoropyrid-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound **(3-fluoropyrid-2-yl)methanol**. Due to the absence of a publicly available, fully assigned experimental dataset, this document presents a representative analysis based on established spectroscopic principles. It includes structured data tables, a detailed experimental protocol for acquiring such data, and a logical workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for the characterization and quality control of **(3-fluoropyrid-2-yl)methanol** in research and development settings.

Chemical Structure

Figure 1: Chemical Structure of **(3-fluoropyrid-2-yl)methanol**

Caption: Chemical structure of **(3-fluoropyrid-2-yl)methanol** (CAS: 31181-79-0).

Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectroscopic data for **(3-fluoropyrid-2-yl)methanol**. These predictions are based on the analysis of similar structures and established chemical shift principles. The exact chemical shifts and coupling constants can vary based on experimental conditions.

¹H NMR Data (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H4	~7.4	ddd	J(H,H) ≈ 8.5, 4.8; J(H,F) ≈ 1.5
H5	~8.2	ddd	J(H,H) ≈ 4.8, 1.5; J(H,F) ≈ 1.0
H6	~7.3	dd	J(H,H) ≈ 8.5, 1.5
CH ₂	~4.8	s	-
OH	Variable	br s	-

¹³C NMR Data (Predicted)

Carbon	Chemical Shift (δ, ppm)	Multiplicity (due to ¹⁹ F)	Coupling Constant (J, Hz)
C2	~147	d	J(C,F) ≈ 14
C3	~155	d	J(C,F) ≈ 240
C4	~125	d	J(C,F) ≈ 4
C5	~140	d	J(C,F) ≈ 20
C6	~122	s	-
CH ₂	~60	s	-

Experimental Protocol for NMR Data Acquisition

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of **(3-fluoropyrid-2-yl)methanol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **(3-fluoropyrid-2-yl)methanol** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄,

CD₃OD) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Nucleus: ¹H
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm
 - Acquisition Time: ~3-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
 - Temperature: 298 K (25 °C)
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the signals to determine the relative number of protons.

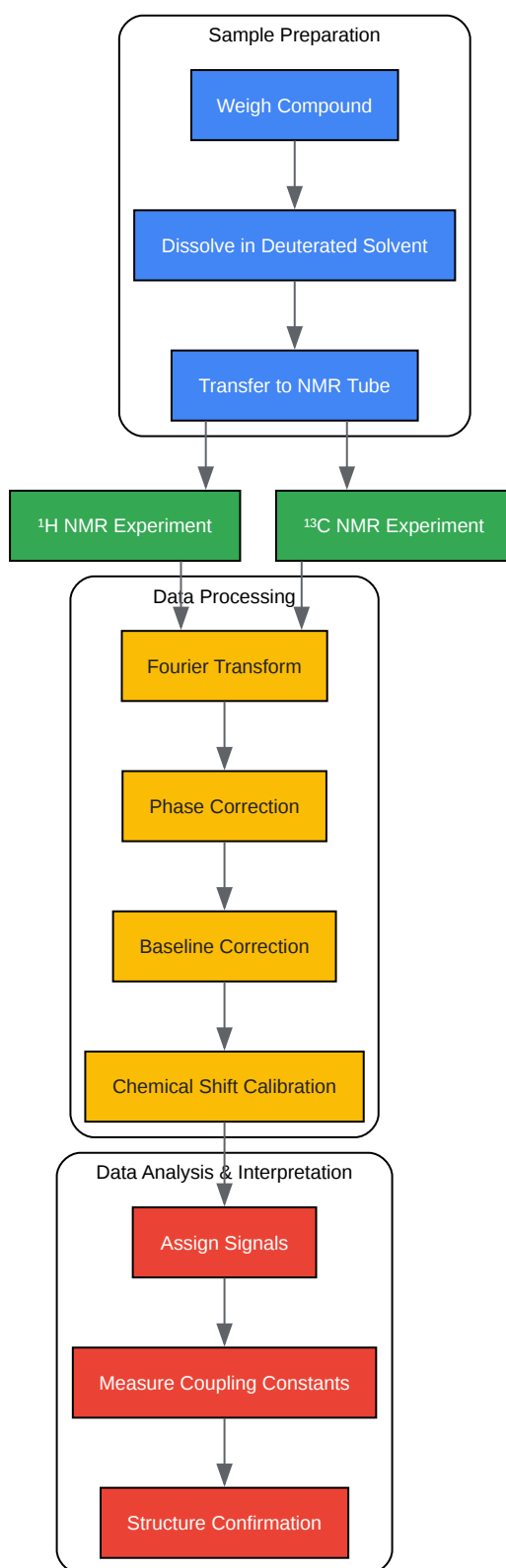
3. ¹³C NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

- Nucleus: ^{13}C
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Acquisition Parameters:
 - Spectral Width: -10 to 180 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Temperature: 298 K (25 °C)
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.



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Caption: Workflow for NMR Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characterization of **(3-fluoropyrid-2-yl)methanol**. For definitive structural confirmation and purity assessment, it is recommended to acquire experimental data and perform a full assignment of all signals.

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